N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound characterized by its unique molecular structure This compound features a sulfonamide group attached to a hydroxylated propyl chain, which is further connected to a pyrrole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrole ring One common approach is the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with a suitable Grignard reagent to form the corresponding alcohol
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the sulfonamide group.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: Its biological activity may be explored for potential therapeutic applications, such as antimicrobial or anti-inflammatory properties.
Medicine: The compound could be investigated for its pharmacological effects, including its potential use as a drug candidate.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The hydroxyl group may participate in hydrogen bonding, enhancing the compound's binding affinity. The pyrrole ring and the trimethylbenzene moiety contribute to the overall molecular structure, influencing its biological activity.
Comparison with Similar Compounds
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-benzenesulfonamide: Similar structure but without the trimethylbenzene group.
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-toluenesulfonamide: Similar structure but with a different aromatic ring.
Uniqueness: N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide stands out due to its specific combination of functional groups and the presence of the trimethylbenzene moiety, which may confer unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and industrial developments may unlock additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-12-10-14(3)17(11-13(12)2)23(21,22)18-8-7-16(20)15-6-5-9-19(15)4/h5-6,9-11,16,18,20H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJFFASSEKNCBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CC=CN2C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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